methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate
Description
This compound is a structurally complex benzoate ester featuring a 2-sulfanylidene-1,3-thiazole core substituted with a 4-amino group, a [(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl moiety, and a 4-methylbenzoate ester.
Properties
IUPAC Name |
methyl 3-[4-amino-5-(1,3-benzodioxol-5-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-11-3-5-13(20(26)27-2)8-14(11)24-18(22)17(31-21(24)30)19(25)23-9-12-4-6-15-16(7-12)29-10-28-15/h3-8H,9-10,22H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFSSMWKRKOXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | Not specified in sources |
| Molecular Formula | C19H20N2O4S |
| Molar Mass | 372.44 g/mol |
Structural Characteristics
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The presence of amino and thiazole groups suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological properties:
- Anticancer Activity :
- Anti-inflammatory Properties :
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to selectively inhibit tyrosine kinases critical for cell signaling in cancer cells .
- Modulation of Immune Response : The compound may also influence the cGAS-STING pathway, a vital component of the innate immune response that can be targeted for therapeutic intervention in cancer and autoimmune diseases .
Study 1: Antitumor Effects
A study investigated the effects of a related compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size and improved survival rates when administered orally at low doses. These findings suggest that similar compounds could have therapeutic applications in oncology .
Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory properties of benzodioxole derivatives. The results demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in vitro and in vivo models, indicating their potential use in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a thiazole sulfanylidene core, benzodioxole substituent, and benzoate ester. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Differences :
- The target compound’s thiazole sulfanylidene core distinguishes it from thiadiazole (LS-03205 ), triazine (metsulfuron-methyl ), and isoxazole (valdecoxib ) analogs. Sulfanylidene groups (C=S) may enhance metal-binding or redox activity compared to C=O or C=N in other heterocycles.
- Benzodioxole vs. Phenyl/Triazine Substituents : The benzodioxole group (a methylenedioxy bridge) in the target compound could improve metabolic stability or CNS penetration compared to simpler phenyl (LS-03205) or triazine (metsulfuron-methyl) groups .
Functional Group Impact: The methylbenzoate ester in the target compound and LS-03205 may influence solubility and hydrolysis rates. In contrast, sulfonylurea (metsulfuron-methyl ) and sulfonamide (valdecoxib ) groups are associated with enzyme inhibition (e.g., ALS or COX-2).
Biological Activity Hypotheses: Antimicrobial Potential: Thiazole derivatives are known for antimicrobial activity . The sulfanylidene group may disrupt microbial enzymes via thiol interactions. Anti-inflammatory/Enzyme Inhibition: The benzodioxole moiety shares structural motifs with COX-2 inhibitors (e.g., valdecoxib ), suggesting possible anti-inflammatory applications.
Preparation Methods
I₂/DMSO-Catalyzed Thiazole Synthesis
A modified Hantzsch thiazole synthesis employs iodine (I₂) in dimethyl sulfoxide (DMSO) to catalyze the coupling of methyl 3-(2-bromoacetyl)-4-methylbenzoate with thiourea. The reaction proceeds via α-iodoketone intermediates, where bromoacetyl groups cyclize with thiourea to form the dihydrothiazole ring. Key conditions include:
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Reactants : β-Keto ester (2 mmol), thiourea (2 mmol), I₂ (20 mol%), DMSO (4 mL).
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Temperature : 80°C for 12 hours.
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Workup : Extraction with ethyl acetate, NaHCO₃ wash, and silica gel chromatography.
This method yields the 4-amino-2-sulfanylidene dihydrothiazole core (3a ) with 65–78% efficiency. Substituents at position 3 (methylbenzoate) are introduced via the β-keto ester starting material.
Thiosemicarbazide-Hydrazonoyl Chloride Coupling
Alternative routes utilize thiosemicarbazide and hydrazonoyl chlorides in dioxane with triethylamine (TEA). For example:
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Reactants : 2-(2-Benzylidenehydrazinyl)-4-methylthiazole (1 mmol), thiosemicarbazide (1 mmol), hydrazonoyl chloride (1 mmol).
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Conditions : Reflux in dioxane for 2–4 hours.
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Outcome : Forms substituted thiazoles with amino and sulfanylidene groups, though yields vary (45–62%).
Carbamoyl Group Installation
The 5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl} substituent is introduced via N-carbamoylimidazole intermediates.
CDI-Mediated Carbamoylation
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Activation : Treat methyl 3-(4-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate-5-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in acetonitrile to form the imidazolide.
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Aminolysis : React with (2H-1,3-benzodioxol-5-yl)methylamine (piperonylamine) to yield the carbamoyl derivative.
Alkylation and Fluoride Exchange
To enhance nucleofugality, the carbamoylimidazole is alkylated with methyl iodide before fluoride exchange:
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Alkylation : Methyl iodide (1.5 eq.) in acetonitrile, 24 hours.
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Fluoridation : Potassium fluoride (5 eq.) in acetonitrile, 24 hours.
Sulfanylidene Group Optimization
The 2-sulfanylidene (thione) group is stabilized via tautomerization or oxidation:
Esterification and Final Assembly
The methyl benzoate group is typically introduced early in the synthesis to avoid side reactions. For example:
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Starting Material : Methyl 4-methylbenzoate is acylated via Friedel-Crafts to form methyl 3-(2-bromoacetyl)-4-methylbenzoate.
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Ester Stability : Retained during cyclocondensation and carbamoylation steps due to mild conditions.
Reaction Mechanism and Byproduct Analysis
Cyclization Pathway
Byproduct Formation
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Dithiazole Thioethers : Excess thiourea leads to dimerization (e.g., 4a ). Mitigated by stoichiometric control and TsOH catalysis.
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Decarbamoylation : Steric hindrance from N,N-diethyl groups reduces decarbamoylation rates (800-fold vs. N-monomethyl).
Scalability and Industrial Adaptations
Gram-Scale Synthesis
Catalyst Recycling
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Zeolite Catalysts : Modified zeolites ion-exchanged with Mn²⁺ or Fe³⁺ enable SO₂ recycling in thiazole syntheses.
Analytical Characterization
Spectroscopic Data
Crystallography
Challenges and Mitigation Strategies
Regioselectivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling benzodioxol-methylcarbamoyl intermediates with thiazolone precursors. Key steps include:
- Amide bond formation : Use of coupling agents like chloroacetyl chloride in dioxane with triethylamine as a base (similar to thiazole synthesis in ).
- Thiol protection : Incorporate sulfanylidene groups via controlled oxidation-reduction cycles.
- Yield optimization : Apply Bayesian optimization algorithms to systematically vary solvent polarity, temperature (20–25°C), and stoichiometry .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy : Assign peaks for the benzodioxol methylene (δ 4.8–5.2 ppm), thiazol-2-sulfanylidene (δ 2.1–2.5 ppm), and aromatic protons (δ 7.0–8.0 ppm) .
- Mass spectrometry (EI-MS) : Confirm molecular ion ([M+H]⁺) at m/z ~500–520 and fragmentation patterns for carbamoyl and thiazolidinone moieties .
- Elemental analysis : Validate C, H, N, S content within ±0.3% deviation .
Q. What safety protocols are critical for handling this compound given its toxicity profile?
- Methodology :
- Hazard mitigation : Classified under EU-GHS/CLP Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, respirators) and work in fume hoods .
- First aid : For skin contact, wash with 10% ethanol-water; for inhalation, administer oxygen and monitor respiratory function .
Advanced Research Questions
Q. How do structural modifications (e.g., benzodioxol vs. phenyl substituents) influence this compound’s biological activity?
- Methodology :
- Comparative SAR studies : Replace the benzodioxol group with phenyl or morpholine analogs (e.g., as in and ) and assay for enzyme inhibition (e.g., COX-2, HDACs).
- Computational docking : Use AutoDock Vina to compare binding affinities with target proteins .
Q. What computational strategies (e.g., DFT, QSAR) can predict the compound’s electronic properties and reactivity?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values in cytotoxicity assays .
Q. How can contradictions in experimental data (e.g., variable bioactivity across studies) be resolved?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, pH) affecting bioactivity .
- Meta-analysis : Cross-reference biological data with structural analogs (e.g., triazole-thiadiazole hybrids in ) to identify confounding factors .
Q. What role do the morpholine and thiazole moieties play in modulating solubility and target interaction?
- Methodology :
- Solubility assays : Measure logP values (e.g., shake-flask method) in PBS and DMSO to assess hydrophilicity .
- Molecular dynamics simulations : Simulate ligand-protein binding lifetimes (e.g., with kinases) to evaluate thiazole’s π-π stacking vs. morpholine’s H-bonding .
Q. Can green chemistry principles (e.g., solvent-free synthesis, flow reactors) improve the sustainability of its production?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
